Core Scaffold Sensitivity: 10-Fold Potency Difference Between Piperidin-2-one and Piperidine Cores
A systematic medicinal chemistry study on farnesyltransferase (FTase) inhibitors demonstrated that the piperidin-2-one core is not interchangeable with the reduced piperidine core. Changing the piperidine-2-one core to the corresponding piperidine core resulted in a 10-fold increase in potency [1]. This finding directly establishes that the lactam functionality of 4-amino-1-methylpiperidin-2-one provides a distinct SAR profile compared to its fully reduced analogs, validating its unique utility in kinase-targeted libraries.
| Evidence Dimension | FTase inhibitory potency (relative) |
|---|---|
| Target Compound Data | Piperidin-2-one core: baseline activity |
| Comparator Or Baseline | Piperidine core: 10-fold more potent |
| Quantified Difference | 10-fold increase in potency upon core change |
| Conditions | In vitro farnesyltransferase inhibition assay; Ras competitive mechanism |
Why This Matters
This 10-fold potency difference demonstrates that the piperidin-2-one lactam carbonyl is a critical pharmacophoric element, meaning that substituting 4-amino-1-methylpiperidin-2-one with a reduced piperidine analog in a synthetic sequence would unpredictably alter, and likely diminish, biological activity.
- [1] Nara S, et al. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. J Med Chem. 2003;46(12):2467-73. View Source
